molecular formula C22H17ClN2O5 B2934329 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 922008-93-3

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2934329
CAS RN: 922008-93-3
M. Wt: 424.84
InChI Key: NACSQJCOFLQNTF-UHFFFAOYSA-N
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H17ClN2O5 and its molecular weight is 424.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

Synthesis of Antiallergic Agents : Research on 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives revealed their potent antiallergic effects. These compounds, structurally related to known antiallergic agents, showed significant inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction, highlighting their potential as antiallergic medications (Ohshima et al., 1992).

Pharmacological Characterization of Oxazepine and Oxepine Derivatives : A study on dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines investigated the influence of chlorine substitution patterns on pharmacology at various receptors. This research identified compounds with high affinity to histamine receptors and aminergic GPCRs, suggesting applications in developing drugs with targeted receptor activity (Naporra et al., 2016).

Synthesis Techniques and Chemical Properties

Synthesis Methods for Dibenz[b,f]oxazepines : The synthesis and spectral analysis of dibenzo[d,f][1,3]diazepin-5-yl-[1,2]-benzoquinones demonstrated methods for forming related compounds, providing a foundation for further chemical investigations into similar structures (Gomaa, 2011).

Recent Synthetic Protocols : A review on recent advances in dibenzo[b,f][1,4]oxazepine synthesis highlighted twelve synthetic protocols for constructing these compounds, pointing to a growing interest in their pharmacological activities. This review could serve as a guide for chemists looking to develop derivatives of pharmacological interest (Zaware & Ohlmeyer, 2015).

properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c1-28-15-4-6-16(7-5-15)29-12-21(26)24-14-3-9-19-17(11-14)22(27)25-18-10-13(23)2-8-20(18)30-19/h2-11H,12H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACSQJCOFLQNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide

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